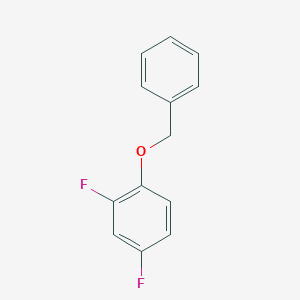

1-(Benzyloxy)-2,4-difluorobenzene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,4-difluoro-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJMBSRZMAZPOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Benzyloxy)-2,4-difluorobenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Benzyloxy)-2,4-difluorobenzene (CAS Number: 152434-86-1), a key intermediate in the synthesis of complex organic molecules. This document details its physicochemical properties, a robust protocol for its synthesis via Williamson etherification, its characteristic reactivity, and its significant role as a building block in medicinal chemistry, particularly in the development of antifungal agents and compounds targeting the central nervous system. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction: The Strategic Importance of Fluorinated Benzyl Ethers

This compound is an aromatic ether that incorporates two key structural motifs of significant interest in modern drug discovery: a difluorinated phenyl ring and a benzyl protecting group. The strategic placement of fluorine atoms on an aromatic ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The benzyloxy group serves as a versatile and readily cleavable protecting group for the phenolic hydroxyl, allowing for selective transformations at other positions of the molecule.[2] This combination of features makes this compound a valuable synthon for the elaboration of more complex and biologically active compounds.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 152434-86-1 | [3][4] |

| Molecular Formula | C₁₃H₁₀F₂O | [3][4] |

| Molecular Weight | 220.21 g/mol | [3][4][5] |

| Appearance | Not specified (likely a colorless to pale yellow liquid or low melting solid) | |

| Boiling Point | 303.9 ± 27.0 °C (Predicted) | [4] |

| Density | 1.206 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Poorly soluble in water. |

Spectroscopic Data

While complete spectral data is not publicly available, the following are expected characteristic spectroscopic features for the characterization of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.3-7.5 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), and complex multiplets for the protons on the difluorinated ring, with coupling to both adjacent protons and fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display signals for the benzylic carbon and the carbons of both aromatic rings. The carbons attached to fluorine will exhibit large one-bond C-F coupling constants. PubChem lists a ¹³C NMR spectrum for this compound, though the detailed data is not directly accessible.[5]

-

¹⁹F NMR: The fluorine NMR spectrum is a critical tool for the characterization of fluorinated compounds. It is expected to show two distinct signals for the two non-equivalent fluorine atoms on the benzene ring, with both F-F and F-H couplings.[6]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z = 220.21. Common fragmentation patterns would include the loss of the benzyl group, leading to a prominent peak at m/z = 91 (the tropylium cation).

Synthesis and Mechanism

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenoxide with an alkyl halide and proceeds via an Sₙ2 mechanism.

Reaction Scheme

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Williamson ether synthesis of analogous phenolic compounds.

Materials:

-

2,4-Difluorophenol

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-difluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to create a stirrable suspension.

-

Addition of Benzylating Agent: To the stirring suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water and then with a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Mechanistic Insights

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The base, potassium carbonate, deprotonates the acidic hydroxyl group of 2,4-difluorophenol to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide leaving group in a single concerted step. The use of a polar aprotic solvent like DMF is crucial as it solvates the cation (K⁺) without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity.

Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate whose reactivity is dictated by the interplay of its functional groups.

Key Reactions

-

Cleavage of the Benzyl Ether: The benzyl ether can be readily cleaved under various conditions to unmask the phenolic hydroxyl group. A common and mild method is catalytic hydrogenation (e.g., H₂, Pd/C), which is selective and tolerant of many other functional groups.[6] Oxidative cleavage methods can also be employed.[2]

-

Electrophilic Aromatic Substitution: The difluorinated benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms. However, reactions can be driven under forcing conditions. The benzyloxy group is an ortho-, para-director.

-

Nucleophilic Aromatic Substitution: The fluorine atoms can potentially be displaced by strong nucleophiles, although this typically requires harsh conditions or further activation of the aromatic ring.

-

Formation of Organometallic Reagents: The formation of Grignard or organolithium reagents from aryl fluorides is generally challenging. However, under specific conditions, metal-halogen exchange could be possible, opening pathways for the introduction of other functional groups.

Application as a Precursor in Medicinal Chemistry

The 2,4-difluorophenyl moiety is a key component in several important pharmaceuticals. A prominent example is the antifungal agent Voriconazole . While direct synthesis of Voriconazole from this compound is not the primary industrial route, the latter serves as a valuable precursor to key intermediates like 2,4-difluoroacetophenone. The benzyloxy group can be cleaved and the resulting phenol can be converted to a triflate, which can then undergo a variety of cross-coupling reactions.

Sources

- 1. 1,2-Difluorobenzene | C6H4F2 | CID 9706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 152434-86-1 [chemicalbook.com]

- 3. 1,4-Difluorobenzene(540-36-3) 1H NMR [m.chemicalbook.com]

- 4. This compound | C13H10F2O | CID 561269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. azom.com [azom.com]

- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]

An In-depth Technical Guide to the Synthesis of 1-(Benzyloxy)-2,4-difluorobenzene from 2,4-Difluorophenol

Abstract

This comprehensive technical guide details a robust and efficient pathway for the synthesis of 1-(benzyloxy)-2,4-difluorobenzene, a key building block in the development of novel pharmaceuticals and agrochemicals. The synthesis is achieved through the O-benzylation of 2,4-difluorophenol via the Williamson ether synthesis. This document provides a thorough examination of the underlying chemical principles, a detailed, step-by-step experimental protocol, and in-depth characterization of the final product. Designed for researchers, scientists, and professionals in drug development, this guide emphasizes practical insights, safety considerations, and troubleshooting strategies to ensure successful and reproducible outcomes.

Introduction: The Significance of this compound

Fluorinated aromatic compounds are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a versatile intermediate, combining the advantageous properties of a difluorinated phenyl ring with a benzyl ether protecting group. This structure is a common scaffold in the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics. The synthesis of this compound from readily available 2,4-difluorophenol is a critical transformation for advancing research and development in these fields.

Theoretical Framework: The Williamson Ether Synthesis

The core of this synthetic pathway is the Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

In this specific synthesis, the key steps are:

-

Deprotonation: The weakly acidic phenolic proton of 2,4-difluorophenol is abstracted by a base, typically a carbonate such as potassium carbonate (K₂CO₃), to form a potent nucleophile, the 2,4-difluorophenoxide anion.

-

Nucleophilic Attack: The generated phenoxide anion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group.

The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is crucial as it solvates the cation of the base, leaving the anion more exposed and nucleophilic, thereby accelerating the SN2 reaction.

Visualizing the Reaction Mechanism

Caption: The Williamson Ether Synthesis Mechanism.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Purity |

| 2,4-Difluorophenol | C₆H₄F₂O | 130.09 | 1.30 g (10 mmol) | >98% |

| Benzyl Bromide | C₇H₇Br | 171.03 | 1.43 mL (12 mmol) | >98% |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.76 g (20 mmol) | >99% |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | Anhydrous |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Reagent Grade |

| Hexane | C₆H₁₄ | 86.18 | As needed | Reagent Grade |

| Deionized Water | H₂O | 18.02 | As needed | |

| Brine (saturated NaCl solution) | NaCl(aq) | - | As needed | |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |

Equipment

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Synthetic Procedure

-

Reaction Setup: To a 250 mL round-bottom flask, add 2,4-difluorophenol (1.30 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Addition of Benzylating Agent: While stirring the suspension at room temperature, add benzyl bromide (1.43 mL, 12 mmol) dropwise over 5 minutes.

-

Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the 2,4-difluorophenol spot indicates the completion of the reaction.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 150 mL of deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

Purify the crude product by silica gel column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

-

Fraction Collection: Collect the fractions containing the desired product (identified by TLC) and combine them.

-

Final Product: Evaporate the solvent from the combined fractions to yield this compound as a colorless to pale yellow oil.

Visualizing the Experimental Workflow

Caption: Experimental workflow for the synthesis.

Characterization and Analytical Methods

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₀F₂O |

| Molecular Weight | 220.21 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~303.9 °C (Predicted) |

Spectroscopic Data (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.45 - 7.30 (m, 5H, Ar-H of benzyl group)

-

δ 7.05 - 6.95 (m, 1H, Ar-H)

-

δ 6.90 - 6.80 (m, 2H, Ar-H)

-

δ 5.10 (s, 2H, -OCH₂-)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 160.0 (d, J = 245 Hz, C-F)

-

δ 156.0 (d, J = 248 Hz, C-F)

-

δ 145.0 (dd, J = 12, 3 Hz, C-O)

-

δ 136.5 (s, C)

-

δ 128.7 (s, CH)

-

δ 128.2 (s, CH)

-

δ 127.3 (s, CH)

-

δ 112.0 (dd, J = 22, 4 Hz, CH)

-

δ 105.5 (dd, J = 26, 4 Hz, CH)

-

δ 99.0 (dd, J = 29, 3 Hz, CH)

-

δ 71.5 (s, -OCH₂-)

Note: The predicted NMR data is based on computational models from PubChem and may vary slightly from experimental values. The splitting patterns (d for doublet, dd for doublet of doublets) for the fluorinated carbons and adjacent protons are due to C-F and H-F coupling.

-

-

Mass Spectrometry (MS):

-

Calculated for C₁₃H₁₀F₂O: [M]+ at m/z 220.07.

-

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete deprotonation of the phenol. | Ensure the potassium carbonate is anhydrous and use a slight excess. |

| Inactive benzyl bromide. | Use freshly opened or distilled benzyl bromide. | |

| Insufficient reaction time or temperature. | Monitor the reaction closely by TLC and adjust the reaction time or temperature as needed. | |

| Presence of Starting Material | Incomplete reaction. | Increase reaction time or temperature. Ensure stoichiometric amounts of reagents are correct. |

| Side Product Formation (C-alkylation) | Use of a less polar solvent or a stronger, more sterically hindered base. | Stick to polar aprotic solvents like DMF or acetonitrile. Potassium carbonate is generally a good choice to minimize C-alkylation. |

| Difficulty in Purification | Co-elution of product and impurities. | Optimize the solvent system for column chromatography. A shallow gradient elution may be necessary. |

Safety and Hazard Information

-

2,4-Difluorophenol: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.

-

Benzyl Bromide: Lachrymator. Causes severe skin burns and eye damage. Toxic if inhaled.

-

N,N-Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. May damage the unborn child.

-

This compound: Causes skin irritation and serious eye damage. May cause respiratory irritation. Very toxic to aquatic life.

Always consult the Safety Data Sheet (SDS) for each chemical before use and handle all reagents in a fume hood with appropriate PPE.

Conclusion

The synthesis of this compound from 2,4-difluorophenol via the Williamson ether synthesis is a reliable and scalable method. By carefully controlling the reaction conditions and employing standard purification techniques, this valuable intermediate can be obtained in good yield and high purity. This guide provides the necessary theoretical and practical knowledge for researchers to successfully implement this synthesis in their laboratories, paving the way for the development of new and innovative molecules in the pharmaceutical and agrochemical sectors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. Retrieved from [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

-

ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

Sources

The Benzyloxy Group: A Strategic Pharmacophore in Modern Drug Design

Abstract

The benzyloxy group, a seemingly simple ether linkage, has emerged as a powerful and versatile pharmacophore in the landscape of modern drug design. Its unique combination of physicochemical properties allows it to serve multiple strategic roles, from enhancing receptor binding and selectivity to improving crucial pharmacokinetic parameters. This in-depth technical guide provides a comprehensive analysis of the benzyloxy moiety for researchers, scientists, and drug development professionals. We will explore its fundamental physicochemical characteristics, delve into its diverse pharmacophoric functions with illustrative case studies, dissect structure-activity relationships, and address metabolic considerations. Furthermore, this guide offers detailed experimental protocols for the synthesis and evaluation of benzyloxy-containing compounds, providing a practical framework for their application in drug discovery programs.

Introduction: The Physicochemical Landscape of the Benzyloxy Moiety

The benzyloxy group consists of a benzyl group (a benzene ring attached to a CH2 group) bonded to an oxygen atom. This structural arrangement confers a unique set of physicochemical properties that are highly advantageous in drug design.

Structure and Electronic Properties

The presence of the aromatic ring and the ether oxygen atom dictates the electronic nature of the benzyloxy group. The oxygen atom is electron-rich and can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at biological targets. The phenyl ring, with its delocalized π-electron system, can participate in various non-covalent interactions, including π-π stacking and hydrophobic interactions.

Key Physicochemical Parameters

The benzyloxy group imparts a moderate level of lipophilicity to a molecule, which can be fine-tuned by substitution on the phenyl ring. This modulation of lipophilicity is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of Benzyl Alcohol (as a reference for the benzyloxy moiety)

| Property | Value | Reference |

| Molecular Weight | 108.14 g/mol | [1] |

| LogP | 1.1 | [1] |

| Boiling Point | 401 °F (205 °C) | [1] |

| Melting Point | 4.5 °F (-15.3 °C) | [1] |

| pKa | 15.4 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

Role as a Versatile Structural Scaffold

The benzyloxy group can act as a flexible linker or a rigid scaffold, depending on the molecular context. The ether linkage allows for rotational freedom, enabling the phenyl ring to adopt various orientations to optimize binding with a target. This conformational flexibility can be constrained through strategic molecular design to lock in a bioactive conformation.

The Pharmacophoric Roles of the Benzyloxy Group

The benzyloxy moiety is not merely a passive structural component; it actively participates in molecular interactions that drive pharmacological activity.

As a Key Recognition Motif for Receptor Binding

2.1.1 Case Study: Monoamine Oxidase B (MAO-B) Inhibitors

The benzyloxy group is a prominent feature in a number of potent and selective MAO-B inhibitors, which are used in the treatment of Parkinson's disease.[2] In these inhibitors, the benzyloxy moiety often occupies a hydrophobic pocket within the active site of the MAO-B enzyme.[3] For instance, in safinamide, a selective and reversible MAO-B inhibitor, the benzyloxy group contributes to the optimal orientation of the molecule within the enzyme's active site, enhancing its inhibitory potency.[4] Safinamide's mechanism involves preventing the breakdown of dopamine, thereby increasing its levels in the brain.[4]

2.1.2 Case Study: Sodium Channel Modulators

The (3-fluoro)benzyloxyphenyl unit has been identified as a novel pharmacophore for the modulation of voltage-gated sodium channels.[5] This moiety has been shown to enhance the slow inactivation of these channels, a mechanism that can be beneficial in the treatment of epilepsy.[5] The benzyloxy group in these compounds is crucial for interacting with the channel protein and inducing the desired conformational change.

Contribution to π-π Stacking and Hydrophobic Interactions

The aromatic ring of the benzyloxy group is well-suited to engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding sites of proteins. These interactions, along with general hydrophobic interactions, can significantly contribute to the overall binding affinity of a drug molecule.

Influence on Conformation and Rigidity

The strategic placement of a benzyloxy group can influence the overall conformation of a molecule. By acting as a bulky substituent, it can restrict the rotation of adjacent bonds, thereby reducing the conformational flexibility of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a target, resulting in higher affinity.

Modulation of CNS Permeability and Bioavailability

The moderate lipophilicity imparted by the benzyloxy group can enhance the ability of a drug to cross the blood-brain barrier (BBB), a critical requirement for drugs targeting the central nervous system (CNS). Studies on benzyloxy chalcones have shown that this moiety can contribute to significant permeability and CNS bioavailability.[4]

Structure-Activity Relationship (SAR) Studies of Benzyloxy-Containing Compounds

The pharmacological activity of benzyloxy-containing compounds can be systematically optimized by exploring the structure-activity relationships (SAR).

General Principles and Common Observations

SAR studies often reveal that the position of the benzyloxy group on a core scaffold and the substitution pattern on its phenyl ring are critical for activity. For many target classes, a benzyloxy group at a specific position leads to a significant increase in potency compared to other isomers.

Impact of Substitution on the Benzyl Ring

3.2.1 Electronic Effects (Electron-Donating vs. Electron-Withdrawing Groups)

The electronic properties of the benzyloxy group can be modulated by introducing substituents on the phenyl ring. Electron-withdrawing groups (e.g., halogens, nitro groups) can decrease the electron density of the ring, while electron-donating groups (e.g., methoxy, methyl groups) can increase it. These changes can affect the strength of π-π stacking interactions and the hydrogen bond accepting capacity of the ether oxygen.

3.2.2 Steric Effects and Positional Isomerism

The size and position of substituents on the benzyl ring can have a profound impact on binding affinity. Bulky substituents can create steric hindrance, preventing the molecule from fitting into the binding pocket. Conversely, smaller substituents may be well-tolerated and can be used to fine-tune the electronic properties of the molecule.

Quantitative SAR (QSAR) Analysis of Benzyloxy Analogs

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.[6] For benzyloxy-containing compounds, QSAR models can be developed to predict the activity of new analogs based on various physicochemical descriptors.

Table 2: Illustrative SAR Data for a Series of Benzyloxy-Containing MAO-B Inhibitors

| Compound | R (Substitution on Benzyl Ring) | IC50 (µM) for MAO-B | Reference |

| 1a | H | 5.2 | [7] |

| 1b | 4-F | 2.8 | [7] |

| 1c | 4-Cl | 1.5 | [7] |

| 1d | 4-CH3 | 4.1 | [7] |

| 1e | 4-OCH3 | 6.7 | [7] |

This table is a representative example and the data is illustrative of typical SAR trends.

Metabolic Considerations and Bioisosteric Replacements

Metabolic Stability of the Benzyloxy Group

The benzyloxy group is generally susceptible to metabolic cleavage through O-debenzylation, a reaction often catalyzed by cytochrome P450 enzymes.[8] This metabolic pathway can lead to the formation of an inactive metabolite and a shorter duration of action for the drug.

4.1.1 Common Metabolic Pathways

The primary metabolic pathway for many benzyloxy-containing drugs is the enzymatic cleavage of the ether bond, resulting in the corresponding phenol and benzyl alcohol.[9] Benzyl alcohol is then further oxidized to benzoic acid and excreted.[10]

4.1.2 Strategies to Enhance Metabolic Stability

To improve metabolic stability, medicinal chemists can employ several strategies, such as introducing electron-withdrawing groups on the benzyl ring to make the benzylic position less susceptible to oxidation. Another approach is to introduce steric hindrance near the ether linkage to restrict access by metabolic enzymes.

Bioisosteres of the Benzyloxy Group

Bioisosteres are functional groups that have similar physicochemical or biological properties.[11][12] Replacing a benzyloxy group with a suitable bioisostere can be a valuable strategy to improve metabolic stability, modulate potency, or alter the pharmacokinetic profile of a drug candidate.[13]

Table 3: Common Bioisosteres for the Benzyloxy Group

| Bioisostere | Rationale for Replacement |

| Phenylamino | Can act as a hydrogen bond donor and acceptor. |

| Benzylthio | Similar size and lipophilicity, but with different electronic properties. |

| Phenylsulfinyl/Phenylsulfonyl | Introduces a polar group and can act as a hydrogen bond acceptor. |

| Indanyl/Tetralinyl Ether | Constrained analogs that can improve metabolic stability. |

Experimental Protocols for the Synthesis and Evaluation of Benzyloxy-Containing Compounds

Synthetic Methodologies for Introducing the Benzyloxy Group

5.1.1 Detailed Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and robust method for the formation of ethers, including benzyl ethers.[14][15]

Objective: To synthesize a benzyloxy-substituted compound from a corresponding alcohol or phenol and a benzyl halide.

Materials:

-

Alcohol or phenol starting material

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Benzyl bromide or benzyl chloride

-

Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Dissolve the alcohol or phenol (1.0 eq) in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the solution. Allow the reaction to stir at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.

-

Add benzyl bromide or benzyl chloride (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired benzyloxy-substituted compound.

5.1.2 Alternative Synthetic Routes

Other methods for the synthesis of benzyl ethers include the reaction of an alcohol with benzyl trichloroacetimidate under acidic conditions or the use of phase-transfer catalysis.[16][17]

In Vitro Evaluation of Biological Activity

5.2.1 Protocol: MAO-B Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a benzyloxy-containing compound against human monoamine oxidase B (MAO-B).[18][19]

Materials:

-

Recombinant human MAO-B enzyme

-

Kynuramine (substrate)

-

Test compound dissolved in DMSO

-

Selegiline (positive control inhibitor)

-

Potassium phosphate buffer (pH 7.4)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control (selegiline) in potassium phosphate buffer.

-

In a 96-well black microplate, add the MAO-B enzyme solution to each well.

-

Add the test compound or control solution to the respective wells and pre-incubate for 15 minutes at 37 °C.

-

Initiate the enzymatic reaction by adding the substrate (kynuramine) to all wells.

-

Incubate the plate at 37 °C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., 2N NaOH).

-

Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm using a fluorometric plate reader.[20]

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.[21]

5.2.2 Protocol: Patch-Clamp Electrophysiology for Ion Channel Modulation

Objective: To evaluate the effect of a benzyloxy-containing compound on the activity of voltage-gated sodium channels expressed in a suitable cell line (e.g., HEK293 cells).[22][23]

Materials:

-

HEK293 cells stably expressing the sodium channel of interest

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pulling micropipettes

-

Intracellular and extracellular recording solutions

-

Test compound dissolved in the extracellular solution

Procedure:

-

Culture the HEK293 cells on glass coverslips.

-

Pull micropipettes from borosilicate glass capillaries and fill with the intracellular solution. The pipette resistance should be 2-5 MΩ.

-

Place a coverslip with the cells in the recording chamber and perfuse with the extracellular solution.

-

Establish a giga-ohm seal between the micropipette and the cell membrane of a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.[24]

-

Apply a voltage protocol to elicit sodium currents. For example, hold the cell at -100 mV and apply depolarizing steps to various potentials (e.g., from -80 mV to +40 mV in 10 mV increments).

-

Record the baseline sodium currents.

-

Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

-

Record the sodium currents in the presence of the compound.

-

Analyze the data to determine the effect of the compound on channel parameters such as peak current amplitude, voltage-dependence of activation and inactivation, and slow inactivation.[25]

Assessment of Physicochemical Properties

5.3.1 Protocol: Determination of LogP

Objective: To experimentally determine the octanol-water partition coefficient (LogP) of a benzyloxy-containing compound using the shake-flask method.[26][27]

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge tubes

-

Vortex mixer

-

UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

-

Prepare a stock solution of the test compound in either water or n-octanol.

-

Add a known volume of the stock solution to a centrifuge tube containing a known volume of the other solvent (e.g., if the stock is in octanol, add it to water). The final volume ratio of octanol to water should be 1:1.

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

-

Allow the two phases to separate by standing or by centrifugation.

-

Carefully remove an aliquot from each phase (the aqueous and the octanol layer).

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).[28]

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP value is the logarithm (base 10) of the partition coefficient.[29]

Conclusion and Future Perspectives

The benzyloxy group has firmly established its place as a privileged pharmacophore in drug discovery. Its ability to engage in key binding interactions, modulate physicochemical properties, and serve as a versatile synthetic handle makes it an invaluable tool for medicinal chemists. As our understanding of disease biology and receptor structures deepens, the rational design and application of benzyloxy-containing compounds will undoubtedly continue to yield novel and effective therapeutic agents. Future research will likely focus on the development of novel benzyloxy bioisosteres with improved metabolic stability and the application of this pharmacophore in new therapeutic areas.

References

-

Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022). National Institutes of Health. [Link]

-

Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. (n.d.). PubMed Central. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. [Link]

-

Physicochemical Descriptors in Property-Based Drug Design. (2018). ResearchGate. [Link]

-

Structure-Based Design of Novel MAO-B Inhibitors: A Review. (2023). PubMed Central. [Link]

-

Synthesis of Biologically Active Substituted Chalcones. (n.d.). ScholarWorks at WMU. [Link]

-

3-Benzyloxy-2-methyl Propanoate. (n.d.). Organic Syntheses. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. [Link]

-

Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (n.d.). Frontiers. [Link]

-

Application of Bioisosteres in Drug Design. (2012). IntechOpen. [Link]

-

Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. (n.d.). PubMed Central. [Link]

-

Drug Design and Relationship of Functional Groups to Pharmacologic Activity. (n.d.). CUTM Courseware. [Link]

-

High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. (2017). PubMed. [Link]

-

Mao B. (n.d.). Scribd. [Link]

-

Physical Properties in Drug Design. (2019). ResearchGate. [Link]

-

Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. (2020). ResearchGate. [Link]

-

The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer's Model. (n.d.). PubMed Central. [Link]

-

Drug metabolism. (n.d.). ResearchGate. [Link]

-

Chapter 27. Bioisosterism in Drug Design. (1986). Semantic Scholar. [Link]

-

Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. (2021). PubMed Central. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PubMed Central. [Link]

-

One-Channel Cell-Attached Patch-Clamp Recording l Protocol Preview. (2022). YouTube. [Link]

-

What is Benzyl Alcohol used for?. (2024). Patsnap Synapse. [Link]

-

SYNTHESIS OF CHALCONES. (n.d.). Jetir.org. [Link]

-

14.3: The Williamson Ether Synthesis. (2019). Chemistry LibreTexts. [Link]

-

Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (n.d.). RSC Publishing. [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

-

OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc.. [Link]

-

Benzyl Alcohol. (n.d.). PubChem. [Link]

-

Functional Group Characteristics and Roles. (n.d.). ASHP. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. [Link]

-

Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. (n.d.). PubMed Central. [Link]

-

Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. (n.d.). PubMed Central. [Link]

-

Williamson Ether Synthesis. (n.d.). Utah Tech University. [Link]

-

Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). MDPI. [Link]

-

Quantitative Structure-Activity Relationship (QSAR) Studies for the Inhibition of MAOs. (n.d.). ResearchGate. [Link]

-

Electrophysiological Methods for the Study of TRP Channels. (n.d.). NCBI Bookshelf. [Link]

-

Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (n.d.). PubMed Central. [Link]

-

Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. [Link]

-

Drug Metabolism: Enzyme Mechanisms and Inhibition. (n.d.). Medicinal Chemistry. [Link]

-

Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo. [Link]

-

Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. (n.d.). Molecular Devices. [Link]

-

The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. (2024). YouTube. [Link]

-

Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne. [Link]

-

Whole Cell Patch Clamp Protocol. (n.d.). AXOL Bioscience. [Link]

Mandatory Visualizations

Caption: Mechanism of action of benzyloxy-containing MAO-B inhibitors.

Caption: Experimental workflow for the Williamson ether synthesis.

Sources

- 1. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Structure-Based Design of Novel MAO-B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

- 8. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]

- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 12. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cellbiolabs.com [cellbiolabs.com]

- 20. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 21. sigmaaldrich.cn [sigmaaldrich.cn]

- 22. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 24. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 25. m.youtube.com [m.youtube.com]

- 26. enamine.net [enamine.net]

- 27. encyclopedia.pub [encyclopedia.pub]

- 28. agilent.com [agilent.com]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(Benzyloxy)-2,4-difluorobenzene for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(Benzyloxy)-2,4-difluorobenzene, a key intermediate in synthetic and medicinal chemistry. We will delve into its commercial availability, synthesis, and critical applications in drug discovery, offering field-proven insights and detailed protocols to empower researchers in their scientific endeavors.

Introduction: The Strategic Importance of this compound

This compound, also known as benzyl 2,4-difluorophenyl ether, is a fluorinated aromatic ether that has garnered significant attention in the pharmaceutical and agrochemical industries. Its molecular structure, featuring a benzyloxy protecting group and a difluorinated phenyl ring, makes it a versatile building block for the synthesis of complex organic molecules.

The 2,4-difluorophenyl moiety is a common feature in many bioactive compounds. The strategic placement of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic properties.[1] The benzyloxy group, on the other hand, serves as a robust and readily cleavable protecting group for the phenolic hydroxyl, allowing for selective reactions at other sites of a molecule during a multi-step synthesis.[2]

This guide will provide a detailed exploration of this valuable compound, from sourcing to application, to assist researchers in leveraging its full potential.

Commercial Availability and Supplier Landscape

This compound is commercially available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The purity of the commercially available compound is typically high, often exceeding 97%. When sourcing this reagent, it is crucial to consider the required quantity, purity, and the supplier's lead times and documentation support (e.g., Certificate of Analysis).

Below is a comparative table of representative suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| AOBChem | Benzyl 2,4-difluorophenyl ether | 152434-86-1 | 97% | 25g |

| Chemcia Scientific | 1-Benzyloxy-2,4-difluoro-benzene | 152434-86-1 | >98% | 25g |

| SuZhou ShiYa Biopharmaceuticals, Inc. | This compound | 152434-86-1 | >98% | Inquire for bulk |

| Beijing FYF Chemicals Co., Ltd | This compound | 152434-86-1 | >98% | Inquire for bulk |

| Jiangsu Aikon Biopharmaceutical R&D Co.,Ltd. | This compound | 152434-86-1 | >98% | Inquire for bulk |

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[3][4][5][6] This nucleophilic substitution reaction involves the deprotonation of 2,4-difluorophenol to form a more nucleophilic phenoxide, which then attacks an electrophilic benzyl halide, typically benzyl bromide.

Reaction Mechanism and Rationale

The Williamson ether synthesis proceeds via an SN2 mechanism.[3] The choice of a strong base is critical for the complete deprotonation of the weakly acidic 2,4-difluorophenol. A polar aprotic solvent is preferred to solvate the cation of the base without solvating the phenoxide anion, thus maintaining its high nucleophilicity. Benzyl bromide is an excellent electrophile for this reaction due to the stability of the transition state and the good leaving group ability of the bromide ion.

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.5 eq) and anhydrous DMF. Stir the suspension.

-

Addition of Phenol: Add 2,4-difluorophenol (1.0 eq) to the stirred suspension. Stir for 15-20 minutes at room temperature to allow for the formation of the potassium phenoxide. The reaction is mildly exothermic.

-

Addition of Benzyl Bromide: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

Work-up: After the reaction is complete (disappearance of the starting phenol by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Column Chromatography:

-

The crude product can be purified by flash column chromatography on silica gel.[10][11][12][13]

-

A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate).

-

The fractions containing the pure product (as determined by TLC) are collected and concentrated.

Recrystallization:

-

For further purification, the product obtained after column chromatography can be recrystallized from a suitable solvent system, such as ethanol/water or hexanes.[14][15]

-

Dissolve the compound in a minimum amount of the hot solvent and allow it to cool slowly to form crystals.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Drug Development

The unique structural features of this compound make it a valuable precursor for the synthesis of various pharmacologically active molecules.

The Role of the 2,4-Difluorophenyl Moiety

The 2,4-difluorophenyl group is a bioisostere for other aromatic systems and can significantly influence the biological activity of a drug candidate. The fluorine atoms can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, which can increase the half-life of a drug.

-

Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced potency.

-

Modulate Physicochemical Properties: Fluorine substitution alters the lipophilicity and pKa of a molecule, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties.

A notable example of a drug containing a 2,4-difluorophenyl group is the antifungal agent Oteseconazole .[1][16] In this molecule, the difluorophenyl group is crucial for its interaction with the fungal cytochrome P450 enzyme CYP51.[1]

The Benzyloxy Group as a Strategic Protecting Group

The benzyloxy group is a widely used protecting group for hydroxyl functionalities in multi-step organic synthesis.[2] Its key advantages include:

-

Stability: It is stable to a wide range of reaction conditions, including acidic, basic, and some oxidizing and reducing conditions.

-

Ease of Cleavage: It can be readily removed under mild conditions, most commonly by catalytic hydrogenolysis (H₂/Pd-C), which typically results in high yields and clean reactions.

The use of the benzyloxy group in this compound allows for synthetic manipulations at other positions of the molecule before the final deprotection to reveal the free phenol, which may be a key pharmacophore or a handle for further derivatization.

Caption: Role of this compound in a drug development workflow.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for the synthesis of advanced intermediates and active pharmaceutical ingredients. Its commercial availability, coupled with a straightforward and high-yielding synthesis, makes it an attractive starting material for researchers in drug discovery and development. The unique properties conferred by the 2,4-difluorophenyl moiety and the versatility of the benzyloxy protecting group provide a powerful platform for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview to empower scientists to effectively utilize this valuable chemical in their research endeavors.

References

-

Oakwood Chemical. (n.d.). 1,2-Difluorobenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-PHENYLAZOBENZOYL CHLORIDE. Retrieved from [Link]

-

MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(8), 3651. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluorophenol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]

-

All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]

-

Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

-

ResearchGate. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

-

PubMed. (2010). Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. ChemMedChem, 5(9), 1439-43. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 27(23), 8231. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. 102, 276-302. Retrieved from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(3), 443. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

-

Scribbr. (2020, November 6). How to Cite a Patent in APA Style | Format & Examples. Retrieved from [Link]

-

Ultima Chemicals. (n.d.). 2,4-Difluorobromobenzene at best price in Mumbai. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 2,4-Difluorophenol | C6H4F2O | CID 123051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Difluorophenol 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 9. guidechem.com [guidechem.com]

- 10. rsc.org [rsc.org]

- 11. biotage.com [biotage.com]

- 12. Purification [chem.rochester.edu]

- 13. orgsyn.org [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. m.youtube.com [m.youtube.com]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Leveraging 1-(Benzyloxy)-2,4-difluorobenzene for the Synthesis of Novel CNS Agents

Introduction

In the landscape of central nervous system (CNS) drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity, and modulate lipophilicity, making fluorinated building blocks highly valuable.[1][2] Among these, 1-(Benzyloxy)-2,4-difluorobenzene emerges as a particularly versatile starting material. Its structure offers a trifecta of chemical handles: a difluorinated phenyl ring activated for multiple transformations, an ortho-directing benzyloxy group, and the benzyloxy moiety itself, which can serve as a stable protecting group or as an integral part of a terminal pharmacophore.[3][4]

This guide provides an in-depth exploration of the key synthetic transformations of this compound. We will move beyond simple reaction lists to explain the causality behind protocol choices, offering detailed, field-proven methodologies for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, providing a robust foundation for the synthesis of novel scaffolds targeting a range of CNS receptors and pathways, including dopaminergic and serotonergic systems.[5][6][7]

Section 1: Core Synthetic Transformations

The utility of this compound stems from its capacity to undergo several key types of reactions with high regioselectivity. These transformations are the foundational steps for building molecular complexity.

Regioselective Ortho-Directed Lithiation

The benzyloxy group is a powerful ortho-directing group, enabling selective functionalization at the C3 position. This reaction is critical for introducing a variety of electrophiles that can serve as anchors for further elaboration.

Protocol 1: Ortho-Formylation via Lithiation

This protocol details the introduction of an aldehyde group at the C3 position, creating a versatile intermediate analogous to the 2-(benzyloxy)-4-fluorobenzaldehyde scaffold, which has shown promise in the development of neuroprotective agents.[4]

Materials:

-

This compound (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

sec-Butyllithium (s-BuLi), 1.4 M in cyclohexane (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (3.0 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound and anhydrous THF (approx. 0.1 M solution).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add s-BuLi (1.2 eq) dropwise over 20 minutes, maintaining the internal temperature below -70 °C. The solution may turn a pale yellow to orange color.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add anhydrous DMF (3.0 eq) dropwise.

-

Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature overnight.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield 3-(benzyloxy)-2,6-difluorobenzaldehyde.

Scientist's Note: The use of s-BuLi over n-BuLi often provides better yields and cleaner reactions for this substrate. Maintaining a temperature of -78 °C during lithiation and electrophile addition is critical to prevent side reactions and ensure high regioselectivity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atoms strongly activate the aromatic ring for nucleophilic aromatic substitution, particularly at the C4 position (para to the activating benzyloxy group). This allows for the direct coupling of amine-containing heterocycles, a common strategy in the synthesis of CNS agents like atypical antipsychotics and serotonin receptor modulators.[8]

Debenzylation to Reveal the Phenolic Core

Removal of the benzyl protecting group unmasks a highly functional 2,4-difluorophenol. This phenol is a key intermediate for building diaryl ether linkages or for coupling with various side chains via Williamson ether synthesis or Mitsunobu reactions.

Protocol 2: Catalytic Hydrogenolysis for Debenzylation

Materials:

-

This compound (1.0 eq)

-

Palladium on carbon (Pd/C), 10 wt% (0.05 eq)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve this compound in ethanol in a flask suitable for hydrogenation.

-

Carefully add Pd/C to the solution under an inert atmosphere (e.g., argon).

-

Securely attach the flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with H₂ gas (3x).

-

Pressurize the system with H₂ (typically 1-3 atm or a balloon) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Carefully vent the H₂ gas and purge the system with argon.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure to yield 2,4-difluorophenol, which is often pure enough for subsequent steps.

Scientist's Note: Catalytic transfer hydrogenation using ammonium formate as the hydrogen source is an alternative method if a dedicated hydrogenation apparatus is unavailable. The choice of solvent can influence reaction rates; ethanol, methanol, and ethyl acetate are all commonly used.

Table 1: Summary of Core Synthetic Transformations

| Transformation | Key Reagents | Position(s) of Reaction | Product Type | Typical Yield |

| Ortho-Lithiation | s-BuLi, Electrophile | C3 | Functionalized Aryl | 60-85% |

| SNAr | Nucleophile (e.g., R₂NH), Base | C4 | Aryl-Amine | 70-95% |

| Debenzylation | H₂, Pd/C | O-Benzyl | Phenol | >95% |

Section 2: Application in the Synthesis of CNS-Relevant Scaffolds

The true power of this compound is realized when these core reactions are combined to build molecules with potential CNS activity.

Workflow for Synthesizing a Novel Dopamine D2/D3 Receptor Modulator Scaffold

This workflow illustrates a multi-step synthesis of a hypothetical CNS agent, combining the protocols and strategies discussed above. The target scaffold incorporates a difluorinated arylpiperazine moiety, a common feature in ligands for dopamine receptors.[9][10]

Caption: Synthetic workflow for a CNS agent scaffold.

Protocol 3: N-Alkylation to Final Product

This protocol details the final step in the workflow above, coupling the core arylpiperazine with a functionalized side chain.

Materials:

-

Deprotected Arylpiperazine HCl salt (from Step E, 1.0 eq)

-

Side Chain Halide (e.g., 1-bromo-3-phenoxypropane, 1.1 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Acetonitrile (MeCN)

-

Potassium iodide (KI) (catalytic amount)

Procedure:

-

To a round-bottom flask, add the arylpiperazine HCl salt, K₂CO₃, and KI.

-

Add anhydrous acetonitrile to create a suspension (approx. 0.2 M).

-

Add the side chain halide to the mixture.

-

Heat the reaction to 80 °C and stir overnight.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the crude residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify the final compound by flash column chromatography or preparative HPLC.

Scientist's Note: K₂CO₃ acts as both a base to neutralize the HCl salt and to facilitate the N-alkylation. Catalytic KI can accelerate the reaction through the Finkelstein reaction, transiently forming a more reactive iodo-intermediate.

Section 3: Visualization of a Potential Signaling Pathway

Derivatives synthesized from this compound can be designed to interact with key CNS signaling pathways. For example, a D2 receptor antagonist would modulate the Gαi/o-coupled pathway, which inhibits the production of cyclic AMP (cAMP).

Caption: Inhibition of the D2 receptor signaling pathway.

Safety Information

This compound should be handled with appropriate personal protective equipment. It is known to cause skin irritation and serious eye damage. It may also cause respiratory irritation. All manipulations should be performed in a well-ventilated fume hood.[11]

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel CNS agents. Its unique electronic and structural features allow for a range of selective chemical transformations, including ortho-lithiation, nucleophilic aromatic substitution, and facile deprotection to a reactive phenol. By strategically combining these reactions, medicinal chemists can efficiently construct complex molecular scaffolds tailored for specific CNS targets. The protocols and workflows presented in this guide offer a solid, experimentally grounded starting point for researchers aiming to leverage this promising chemical entity in their drug discovery and development programs.

References

-

(S)-Norcoclaurine is the common precursor to the benzylisoquinoline derivatives... and is generated via the enantioselective condensation of dopamine and 4-hydroxyphenylacetaldehyde. Natural Product-Inspired Dopamine Receptor Ligands. Semantic Scholar. [Link]

-

Gernert, D. L., et al. (2003). Design and synthesis of fluorinated RXR modulators. Bioorganic & Medicinal Chemistry Letters, 13(4), 569-572. PubMed. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 561269, this compound. [Link]

-

Cannon, J. G., et al. (1988). Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. Journal of Medicinal Chemistry, 31(2), 313-318. PubMed. [Link]

-

Wright, M. E., et al. (2006). Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. Journal of Medicinal Chemistry, 49(14), 4076-4086. PubMed Central. [Link]

-

A series of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines have been prepared as ring-contracted analogues of the prototypical D1 dopamine receptor antagonist SCH23390. Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. PubMed. [Link]

-

Design and synthesis of fluorinated RXR modulators. Request PDF. ResearchGate. [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Drug Development and Research. [Link]

-

Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions. MDPI. [Link]

-

Identification of fluorinated (R)-(−)-aporphine derivatives as potent and selective ligands at serotonin 5-HT2C receptor. Bioorganic & Medicinal Chemistry Letters, 29(1), 56-59. PubMed Central. [Link]

-

Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 23(19), 11883. PubMed Central. [Link]

-

Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7701. PubMed Central. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Identification of fluorinated (R)-(−)-aporphine derivatives as potent and selective ligands at serotonin 5-HT2C receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions [mdpi.com]

- 9. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C13H10F2O | CID 561269 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cleavage of the Benzyloxycarbonyl (Cbz) Protecting Group: An Application and Protocol Guide

Introduction: The Enduring Significance of the Cbz Group in Modern Synthesis

The benzyloxycarbonyl (Cbz or Z) group, a stalwart in the field of organic chemistry, has served as a cornerstone for amine protection since its introduction by Max Bergmann and Leonidas Zervas in the 1930s for peptide synthesis.[1] Its sustained prevalence in the synthesis of complex molecules, from pharmaceuticals to advanced materials, is a testament to its unique combination of stability and versatile deprotection pathways. The Cbz group is a carbamate that is readily introduced by reacting an amine with benzyl chloroformate under basic conditions.[2] It is lauded for its resilience to a wide array of non-reductive and non-strongly acidic reagents, rendering it orthogonal to many other common protecting groups like Boc and Fmoc.[2]

The strategic removal of the Cbz group is a critical step that often dictates the success of a synthetic route. The choice of cleavage protocol is not merely a procedural detail but a decision guided by the substrate's molecular architecture, the presence of other sensitive functionalities, and the desired scale of the reaction.[3] This guide provides an in-depth exploration of the primary methods for Cbz deprotection, elucidating the mechanistic underpinnings of each technique to empower researchers to make informed, rational decisions in their experimental design. We will delve into detailed, field-proven protocols, present comparative data, and offer troubleshooting insights to navigate the complexities of this fundamental transformation.

Core Deprotection Methodologies: A Comparative Overview

The cleavage of the Cbz group is most commonly achieved through catalytic hydrogenolysis or under acidic conditions. Each approach offers a distinct profile of reactivity, chemoselectivity, and operational considerations.

| Deprotection Method | Key Reagents & Conditions | Advantages | Limitations & (Potential Side Reactions) |

| Catalytic Hydrogenolysis | H₂, Pd/C (5-10 mol%), MeOH or EtOH, RT, 1 atm | Mild, neutral pH; High yields; Clean byproducts (toluene, CO₂)[3] | Incompatible with reducible groups (alkenes, alkynes, nitro groups, some aryl halides); Catalyst poisoning (sulfur compounds); Safety concerns with H₂ gas.[3] |

| Catalytic Transfer Hydrogenolysis | Ammonium formate, Pd/C, MeOH, RT to gentle heat | Safer alternative to H₂ gas; Rapid reactions; Good for larger scale. | May still affect some reducible groups; Optimization of hydrogen donor stoichiometry may be needed. |

| Acid-Catalyzed Cleavage (HBr) | 33% HBr in Acetic Acid, RT, 1-2 hours | Effective for substrates sensitive to hydrogenation; Rapid cleavage.[4] | Harsh conditions; Can cleave other acid-labile groups (e.g., Boc, trityl); Potential for side reactions from carbocation intermediates. |

| Acid-Catalyzed Cleavage (TFA) | Trifluoroacetic Acid (TFA), often with scavengers (e.g., TIS), RT, 1-4 hours | Metal-free; Volatile acid is easily removed.[4] | Less potent than HBr/AcOH; Requires careful use of scavengers to prevent side reactions.[4] |

I. Catalytic Hydrogenolysis: The Workhorse of Cbz Deprotection

Catalytic hydrogenolysis is the most widely employed method for Cbz cleavage due to its exceptionally mild and clean nature.[3] The reaction proceeds via the cleavage of the benzylic C-O bond, liberating an unstable carbamic acid intermediate which spontaneously decarboxylates to furnish the free amine, with toluene and carbon dioxide as the only byproducts.[2]

Mechanism of Catalytic Hydrogenolysis

The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).

Caption: Mechanism of Cbz Deprotection via Catalytic Hydrogenolysis.

Experimental Protocol: Catalytic Hydrogenolysis

Materials:

-

Cbz-protected compound

-

10% Palladium on carbon (Pd/C), 5-10 mol%

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

Dissolve the Cbz-protected compound in a suitable solvent (e.g., MeOH, EtOH, or ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar.

-